4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile
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Overview
Description
4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile is an organic compound with the molecular formula C15H12N2O. It belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring.
Mechanism of Action
Mode of Action
The compound interacts with its target, human topoisomerase I, by inhibiting its activity . This inhibition can occur through two mechanisms: catalytic inhibition and poisoning . Catalytic inhibitors prevent the enzyme-substrate binding, while poisons stabilize the enzyme-DNA complex, leading to DNA damage .
Preparation Methods
The synthesis of 4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . One common method includes the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as butanone and aqueous NaHCO3 . This reaction forms the benzoxazine ring, which is then further functionalized to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent.
Materials Science: Benzoxazine derivatives are used in the development of advanced materials, including polymers with high thermal stability and mechanical strength.
Biological Research: The compound has been investigated for its role as a potassium channel activator and anti-inflammatory agent.
Comparison with Similar Compounds
4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile can be compared with other benzoxazine derivatives, such as:
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds are isosteres of chromans and have been studied for their biological activities, including as pancreatic β-cell KATP channel openers.
3,4-Dihydro-2H-1,4-benzoxazin-3-one derivatives: These compounds have shown potential as human DNA topoisomerase I inhibitors and have been studied for their anticancer properties.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-10-11-1-3-12(4-2-11)13-5-6-15-14(9-13)17-7-8-18-15/h1-6,9,17H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUSMBZBAWGMDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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